2-(2-Fluorophenoxy)-1-(4-methylpiperidin-1-yl)ethanone
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Overview
Description
2-(2-Fluorophenoxy)-1-(4-methylpiperidin-1-yl)ethanone is an organic compound that features a fluorophenoxy group and a methylpiperidinyl group linked by an ethanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenoxy)-1-(4-methylpiperidin-1-yl)ethanone typically involves the reaction of 2-fluorophenol with 1-(4-methylpiperidin-1-yl)ethanone under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenoxy)-1-(4-methylpiperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ethanone group can be reduced to form alcohols.
Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Fluorophenoxy)-1-(4-methylpiperidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenoxy)-1-(4-methylpiperidin-1-yl)ethanone involves its interaction with specific molecular targets. The fluorophenoxy group may interact with hydrophobic pockets in proteins, while the piperidinyl group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenoxy)-1-(4-methylpiperidin-1-yl)ethanone
- 2-(2-Bromophenoxy)-1-(4-methylpiperidin-1-yl)ethanone
- 2-(2-Methylphenoxy)-1-(4-methylpiperidin-1-yl)ethanone
Uniqueness
2-(2-Fluorophenoxy)-1-(4-methylpiperidin-1-yl)ethanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity of the compound, improve its metabolic stability, and alter its interaction with biological targets compared to its chloro, bromo, or methyl analogs.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-(4-methylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2/c1-11-6-8-16(9-7-11)14(17)10-18-13-5-3-2-4-12(13)15/h2-5,11H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAMVIUMPLGLGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)COC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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